molecular formula C26H28ClN3O3 B4079382 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

Cat. No. B4079382
M. Wt: 466.0 g/mol
InChI Key: YHXHNXXREGRZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound is known for its unique properties and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cancer cell growth, inflammation, and viral replication. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in cancer cell growth and proliferation. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a protein involved in inflammation. Additionally, the compound has been found to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, the compound has been found to inhibit viral replication and reduce viral load in animal models.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been extensively studied for its potential applications in the field of medicine. However, the compound has some limitations as well. It is relatively unstable and can degrade over time, which can affect the results of experiments. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. One direction is to further study its potential applications in the field of medicine, particularly in the treatment of cancer, inflammation, and viral infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for use in medicine. Additionally, future research can focus on developing more stable and less toxic analogs of the compound, which can be used in a wider range of experiments.

Scientific Research Applications

The compound has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. The compound has been tested against various cancer cell lines such as breast cancer, prostate cancer, and lung cancer, and has shown promising results in inhibiting the growth of cancer cells. It has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, the compound has been tested against various viruses such as HIV and herpes simplex virus and has shown antiviral activity.

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O3/c1-29-13-15-30(16-14-29)23-10-8-22(9-11-23)28-26(31)20-5-12-24(25(17-20)32-2)33-18-19-3-6-21(27)7-4-19/h3-12,17H,13-16,18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHNXXREGRZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.